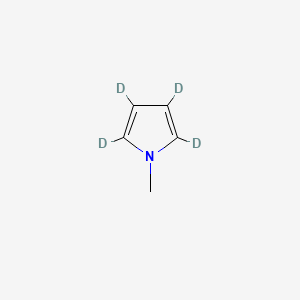

N-Methylpyrrole-d4 (ring-d4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methylpyrrole-d4 (ring-d4)” is a certified reference material that is used for highly accurate and reliable data analysis . It is a stable isotope labelled compound .

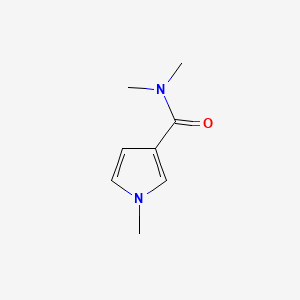

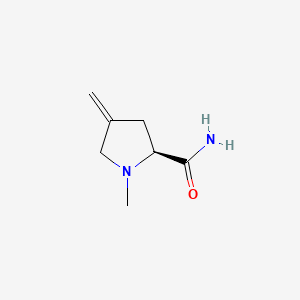

Molecular Structure Analysis

“N-Methylpyrrole-d4 (ring-d4)” has a molecular formula of C5H7N . For a more detailed molecular structure, you may refer to resources like PubChem .Aplicaciones Científicas De Investigación

Stable Isotope Labeling

“N-Methylpyrrole-d4 (ring-d4)” is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, the compound can be used to track or determine the role of “N-Methylpyrrole” in various biological systems.

Synthetic Chemistry Reference Tool

This compound is used as a reference tool in synthetic chemistry . It helps in the analysis and identification of other compounds and reactions. This is particularly useful in research and development labs where new compounds are being developed and tested.

Biological Activity

Pyrrole, the core structure of “N-Methylpyrrole-d4 (ring-d4)”, is known to possess diverse biological activities . It is found in many natural products and marketed drugs. The biological properties of pyrrole-containing drugs include antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Medicinal Chemistry

“N-Methylpyrrole-d4 (ring-d4)” can be used in medicinal chemistry for the synthesis of more active compounds . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Antihyperglycemic Activity

Pyrrole-containing compounds have shown antihyperglycemic activity . The synthesized compounds were evaluated for antihyperglycemic activity and the results suggested that unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels .

Research and Development

“N-Methylpyrrole-d4 (ring-d4)” can be used in research and development labs for the synthesis of new compounds . It can also be used to study the properties and reactions of pyrrole-containing compounds .

Safety and Hazards

Propiedades

IUPAC Name |

2,3,4,5-tetradeuterio-1-methylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNLMTVIGZXSG-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B574895.png)

![3-Azabicyclo[3.1.0]hexane-2-thione,3-methyl-,(1S)-(9CI)](/img/no-structure.png)